molecular formula C16H18N2O5 B13993869 diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate CAS No. 1501-74-2

diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate

Cat. No.: B13993869
CAS No.: 1501-74-2
M. Wt: 318.32 g/mol
InChI Key: RDYOCMZDJUDWJE-UHFFFAOYSA-N
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Description

Diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate typically involves the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications.

Scientific Research Applications

Diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for treating infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate involves its interaction with various molecular targets and pathways. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes and receptors, leading to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Dihydroquinoxaline: A reduced form of quinoxaline with different biological activities.

    Quinazoline: An isomeric compound with similar chemical properties but different biological activities.

Uniqueness

Diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate is unique due to its specific functional groups that enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1501-74-2

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

diethyl 2-(3-oxo-4H-quinoxalin-2-yl)butanedioate

InChI

InChI=1S/C16H18N2O5/c1-3-22-13(19)9-10(16(21)23-4-2)14-15(20)18-12-8-6-5-7-11(12)17-14/h5-8,10H,3-4,9H2,1-2H3,(H,18,20)

InChI Key

RDYOCMZDJUDWJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=NC2=CC=CC=C2NC1=O)C(=O)OCC

Origin of Product

United States

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